molecular formula C22H29ClN2O3S B2597173 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine CAS No. 2361680-51-3

1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine

Cat. No.: B2597173
CAS No.: 2361680-51-3
M. Wt: 437
InChI Key: RBKWYIDDDSOQBI-UHFFFAOYSA-N
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Description

1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a butoxy group, a methylbenzenesulfonyl group, and a chloromethylphenyl group attached to a piperazine ring

Properties

IUPAC Name

1-(2-butoxy-5-methylphenyl)sulfonyl-4-(3-chloro-4-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O3S/c1-4-5-14-28-21-9-6-17(2)15-22(21)29(26,27)25-12-10-24(11-13-25)19-8-7-18(3)20(23)16-19/h6-9,15-16H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKWYIDDDSOQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 2-butoxy-5-methylbenzenesulfonyl chloride with a suitable base, such as triethylamine, in an organic solvent like dichloromethane.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-(3-chloro-4-methylphenyl)piperazine in the presence of a base, such as sodium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium carbonate or potassium carbonate in organic solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Butoxy-5-methylbenzenesulfonyl)-4-phenylpiperazine: Similar structure but lacks the chloro and methyl groups on the phenyl ring.

    1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine: Similar structure but lacks the chloro group on the phenyl ring.

Uniqueness

1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with molecular targets and potentially novel applications in various fields.

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